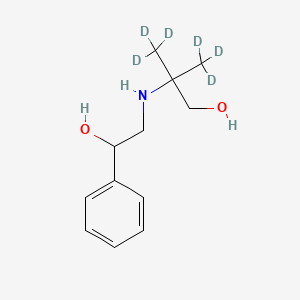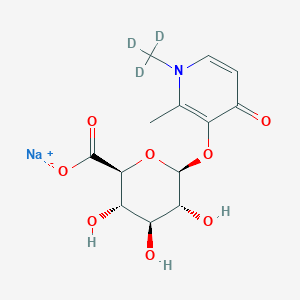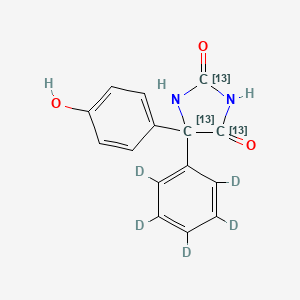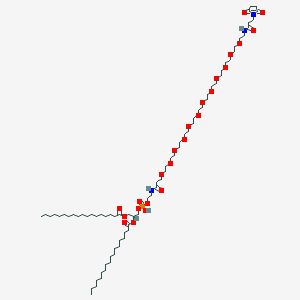
Hydroflumethiazide-15N2,13C,d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroflumethiazide-15N2,13C,d2 is a stable isotope-labeled compound of Hydroflumethiazide. It is labeled with carbon-13, nitrogen-15, and deuterium (heavy hydrogen). This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Hydroflumethiazide, a thiazide diuretic used to treat hypertension and edema .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroflumethiazide-15N2,13C,d2 involves the incorporation of stable isotopes into the Hydroflumethiazide molecule. The process typically includes the following steps:
Synthesis of Labeled Precursors: The labeled precursors, such as carbon-13, nitrogen-15, and deuterium-labeled reagents, are synthesized or procured.
Condensation Reaction: The labeled precursors undergo a series of condensation reactions to form the thiazide ring structure.
Final Assembly: The labeled thiazide ring is then coupled with other necessary components to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product .
Chemical Reactions Analysis
Types of Reactions
Hydroflumethiazide-15N2,13C,d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce reduced thiazide derivatives .
Scientific Research Applications
Hydroflumethiazide-15N2,13C,d2 is widely used in scientific research for various applications:
Pharmacokinetics: The compound is used to study the absorption, distribution, metabolism, and excretion of Hydroflumethiazide in the body.
Metabolic Profiling: It helps in identifying metabolic pathways and intermediates of Hydroflumethiazide.
Drug Development: The labeled compound is used in drug development to understand the pharmacokinetic and metabolic profiles of new drug candidates.
Biological Studies: It is used in biological studies to investigate the effects of Hydroflumethiazide on different biological systems
Mechanism of Action
Hydroflumethiazide-15N2,13C,d2, like its non-labeled counterpart, exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron. This inhibition reduces sodium and chloride reabsorption, leading to increased excretion of sodium, chloride, and water. The molecular target is the sodium-chloride symporter (SLC12A3), and the pathway involved is the regulation of electrolyte and fluid balance in the kidneys .
Comparison with Similar Compounds
Hydroflumethiazide-15N2,13C,d2 can be compared with other isotope-labeled thiazide diuretics, such as:
Hydrochlorothiazide-15N2,13C,d2: Similar in structure and function but differs in the specific isotopic labeling and pharmacokinetic profile.
Chlorothiazide-15N2,13C,d2: Another thiazide diuretic with similar applications but different chemical properties.
Bendroflumethiazide-15N2,13C,d2: Used for similar research purposes but has a different molecular structure and pharmacological effects.
The uniqueness of this compound lies in its specific isotopic labeling, which allows for precise tracking and analysis in pharmacokinetic and metabolic studies .
Properties
Molecular Formula |
C8H8F3N3O4S2 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
3,3-dideuterio-1,1-dioxo-6-(trifluoromethyl)-2,4-dihydro-1λ6,2,4-benzothiadiazine-7-(15N)sulfonamide |
InChI |
InChI=1S/C8H8F3N3O4S2/c9-8(10,11)4-1-5-7(2-6(4)19(12,15)16)20(17,18)14-3-13-5/h1-2,13-14H,3H2,(H2,12,15,16)/i3+1D2,12+1,14+1 |
InChI Key |
DMDGGSIALPNSEE-VVSBCMTCSA-N |
Isomeric SMILES |
[2H][13C]1(NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)[15NH2])S(=O)(=O)[15NH]1)[2H] |
Canonical SMILES |
C1NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


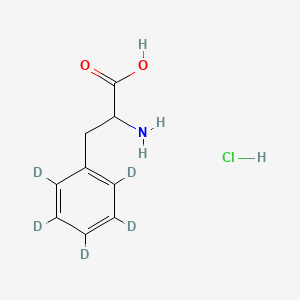
![[(2S,5R)-2-[(azetidine-3-carbonylamino)carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B12414772.png)
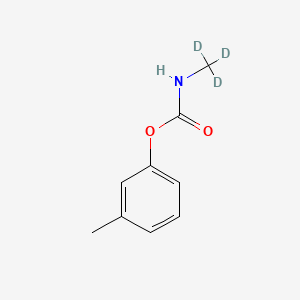
![(3aR,8R,8aR,9aR)-8-hydroxy-5,8a-dimethyl-3-methylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one](/img/structure/B12414782.png)
